N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide
Overview
Description
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific enzyme, which is involved in several biological processes, making it a promising candidate for the development of new drugs.
Mechanism of Action
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide A works by inhibiting the activity of an enzyme called p300/CBP-associated factor (PCAF). This enzyme is involved in several biological processes, including gene expression, DNA repair, and cell proliferation. By inhibiting the activity of PCAF, this compound A can modulate these processes and potentially treat diseases associated with them.
Biochemical and Physiological Effects:
Studies have shown that this compound A can modulate several biological processes, including inflammation, cancer, and metabolic disorders. In animal models, this compound A has been shown to reduce inflammation and improve insulin sensitivity. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide A in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a reliable tool for researchers studying the biological processes that it modulates. However, one limitation of using this compound A is that it may not be effective in all biological systems, and its effects may vary depending on the specific conditions of the experiment.
Future Directions
There are several future directions for research on N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide A. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, researchers may investigate the potential of this compound A as a tool for studying the biological processes that it modulates, such as gene expression and DNA repair.
Scientific Research Applications
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide A has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of an enzyme that is involved in several biological processes, including inflammation, cancer, and metabolic disorders. This makes it a promising candidate for the development of new drugs for these conditions.
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-12-17(20-18(23)15-5-3-4-6-15)13(2)22(21-12)11-14-7-9-16(19)10-8-14/h7-10,15H,3-6,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENYFGKPRWVHDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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